molecular formula C22H26ClN3O2 B277839 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide

Cat. No. B277839
M. Wt: 399.9 g/mol
InChI Key: MEUDCICEAKCJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide, commonly known as CBP-307, is a novel small molecule drug that has been developed as a potential treatment for various psychiatric and neurological disorders. It belongs to the class of drugs called piperazine derivatives and has been shown to have promising therapeutic effects in preclinical studies.

Mechanism of Action

The exact mechanism of action of CBP-307 is not fully understood, but it is believed to act as a modulator of multiple neurotransmitter systems in the brain. Specifically, CBP-307 has been shown to increase the release of serotonin and dopamine, while also modulating the activity of glutamate receptors.
Biochemical and Physiological Effects
CBP-307 has been shown to have a range of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter release, changes in gene expression, and alterations in synaptic plasticity. These effects are thought to underlie the therapeutic potential of CBP-307 for various psychiatric and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBP-307 for lab experiments is its selectivity for specific neurotransmitter systems in the brain. This allows for more precise targeting of specific brain circuits and may lead to fewer side effects compared to other drugs that affect multiple neurotransmitter systems. However, one limitation of CBP-307 is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are many potential future directions for the study of CBP-307. One area of interest is the development of new formulations or delivery methods that could improve its pharmacokinetic properties and enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of CBP-307 and its potential for treating various psychiatric and neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of CBP-307 in humans.

Synthesis Methods

The synthesis of CBP-307 involves a multi-step process that starts with the reaction of 4-chlorobenzoyl chloride with 1-piperazinecarboxylic acid to form 4-(4-chlorobenzoyl)-1-piperazinyl)acetic acid. This intermediate is then reacted with 2-aminophenylpentanamide to produce the final product, CBP-307.

Scientific Research Applications

CBP-307 has been extensively studied in preclinical models of various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. In these studies, CBP-307 has been shown to have potent and selective effects on key neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems.

properties

Product Name

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}pentanamide

Molecular Formula

C22H26ClN3O2

Molecular Weight

399.9 g/mol

IUPAC Name

N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]pentanamide

InChI

InChI=1S/C22H26ClN3O2/c1-2-3-8-21(27)24-19-6-4-5-7-20(19)25-13-15-26(16-14-25)22(28)17-9-11-18(23)12-10-17/h4-7,9-12H,2-3,8,13-16H2,1H3,(H,24,27)

InChI Key

MEUDCICEAKCJKV-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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